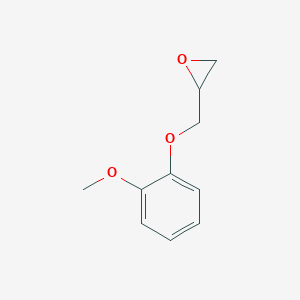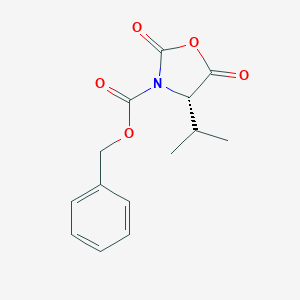
1-(2-Metoxi-fenoxi)-2,3-epoxipropano
Descripción general
Descripción
La catequina-(+,-) hidratada es un tipo de flavonoide, específicamente un flavan-3-ol, que es un metabolito secundario que se encuentra en varias plantas. Está presente comúnmente en las hojas del té, las frutas y ciertos tipos de vino. Las catequinas son conocidas por sus fuertes propiedades antioxidantes y se han estudiado por sus posibles beneficios para la salud, que incluyen efectos antiinflamatorios, anticancerígenos y protectores cardiovasculares .
Aplicaciones Científicas De Investigación
La catequina-(+,-) hidratada tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar mecanismos antioxidantes y vías de reacción.
Biología: Se ha investigado por su papel en la modulación de las vías de señalización celular y la expresión génica.
Medicina: Se ha estudiado por sus posibles efectos terapéuticos en el tratamiento del cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Se utiliza en las industrias alimentaria y cosmética por sus propiedades antioxidantes y beneficios para la salud
Mecanismo De Acción
El mecanismo de acción de la catequina-(+,-) hidratada involucra varios objetivos moleculares y vías:
Actividad antioxidante: Las catequinas eliminan los radicales libres y reducen el estrés oxidativo al donar átomos de hidrógeno o electrones.
Efectos antiinflamatorios: Las catequinas inhiben la activación del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y reducen la producción de citoquinas proinflamatorias.
Inducción de apoptosis: Las catequinas pueden inducir la apoptosis en las células cancerosas al activar las caspasas y aumentar la regulación de los genes proapoptóticos como TP53
Análisis Bioquímico
Biochemical Properties
It’s structurally related to guaifenesin , a mucoactive drug known to loosen mucus in the airways, making coughs more productive . The enzymes, proteins, and other biomolecules that 1-(2-Methoxyphenoxy)-2,3-epoxypropane interacts with are yet to be identified.
Cellular Effects
Guaifenesin, a structurally related compound, has been shown to have effects on human airway epithelial cells .
Molecular Mechanism
Studies on related compounds suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La catequina-(+,-) hidratada puede sintetizarse a través de varios métodos. Un enfoque común implica la extracción de catequinas de fuentes naturales, como las hojas de té verde, utilizando solventes como agua o etanol a temperaturas elevadas. El extracto se purifica luego utilizando técnicas como la cromatografía .
Métodos de producción industrial: En entornos industriales, la catequina-(+,-) hidratada se produce a menudo extrayendo catequinas de materiales vegetales utilizando agua caliente o solventes orgánicos. El extracto se concentra y purifica luego para obtener catequina hidratada. También se utilizan técnicas avanzadas como la formulación de nanoemulsiones para mejorar la biodisponibilidad y la estabilidad de las catequinas .
Análisis De Reacciones Químicas
Tipos de reacciones: La catequina-(+,-) hidratada experimenta diversas reacciones químicas, que incluyen:
Oxidación: Las catequinas se pueden oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir las catequinas en sus derivados dihidro correspondientes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden usar reactivos como los cloruros de acilo y los haluros de alquilo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversas formas oxidadas y reducidas de catequinas, así como derivados de catequinas sustituidas .
Comparación Con Compuestos Similares
La catequina-(+,-) hidratada es parte de una familia más grande de catequinas, que incluye:
- Epigalocatequina galato (EGCG)
- Epicatequina (EC)
- Epicatequina galato (ECG)
- Epigalocatequina (EGC)
Unicidad: La catequina-(+,-) hidratada es única debido a su estereoquímica específica y estado de hidratación, lo que puede influir en su biodisponibilidad y actividad biológica. En comparación con otras catequinas, puede exhibir diferentes grados de efectos antioxidantes y antiinflamatorios .
Propiedades
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292484 | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-74-4 | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacol glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2210-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2210-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(o-methoxyphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIACOL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














